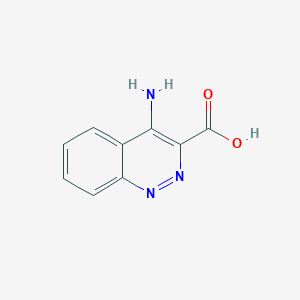

4-Aminocinnoline-3-carboxylic acid

Descripción general

Descripción

“4-Aminocinnoline-3-carboxylic acid” is a chemical compound with the CAS Number: 2408968-52-3 . It has a molecular weight of 225.63 . The IUPAC name for this compound is 4-aminocinnoline-3-carboxylic acid hydrochloride .

Synthesis Analysis

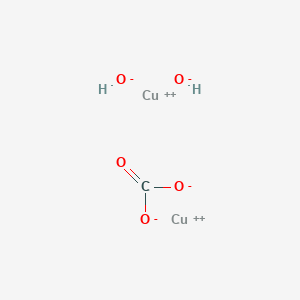

The synthesis of “4-Aminocinnoline-3-carboxylic acid” and similar compounds has been discussed in several papers . For instance, one method involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . Another method involves the use of thionyl chloride (SOCl2) to convert carboxylic acids into acid chlorides .

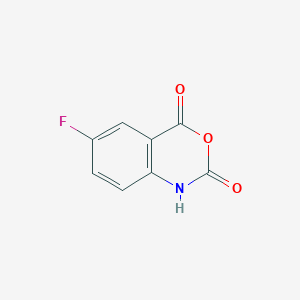

Molecular Structure Analysis

The InChI code for “4-Aminocinnoline-3-carboxylic acid” is 1S/C9H7N3O2.ClH/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14;/h1-4H,(H2,10,11)(H,13,14);1H .

Chemical Reactions Analysis

Carboxylic acids, such as “4-Aminocinnoline-3-carboxylic acid”, can undergo a variety of reactions . They can react with bases to form ionic salts, undergo substitution of the hydroxyl hydrogen, and be converted into esters, among other reactions .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antimalarial Drug Development

4-Aminocinnoline-3-carboxylic acid: derivatives have been explored for their potential as antimalarial drugs. This research stems from the structural similarity to chloroquine, a well-known antimalarial agent. The modifications on the cinnoline moiety aim to enhance efficacy and reduce resistance observed in current treatments .

Tyrosine Kinase Inhibition

The compound has been utilized in the synthesis of novel derivatives that act as tyrosine kinase inhibitors. These enzymes play a significant role in signal transduction and are targets for treating various cancers .

Cell Cycle Arrest

Research into 4-Aminocinnoline-3-carboxylic acid derivatives has shown that they can induce cell cycle arrest. This is a valuable trait for compounds used in cancer therapy, as it can halt the proliferation of cancer cells .

Apoptosis Induction

Some derivatives of 4-Aminocinnoline-3-carboxylic acid have been found to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells selectively .

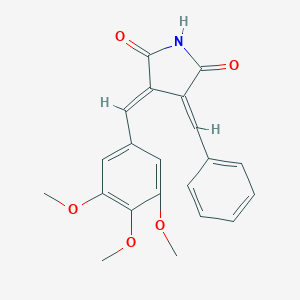

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of a wide range of heterocyclic compounds. These compounds have diverse applications, including medicinal chemistry and material science .

Biological Activity Studies

Due to its interesting bioactivity profile, 4-Aminocinnoline-3-carboxylic acid has been the subject of numerous studies to understand its structure-activity relationship. This research aids in the design of more potent and selective agents .

Pharmacological Activity Exploration

The broad spectrum of pharmacological activities associated with cinnoline derivatives makes 4-Aminocinnoline-3-carboxylic acid a valuable compound for exploring new therapeutic agents. Its derivatives have been screened for various biological activities, including antibacterial properties .

Safety And Hazards

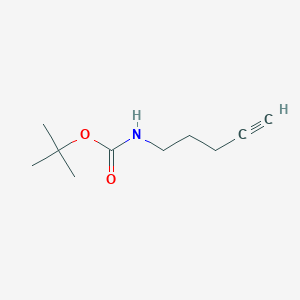

Direcciones Futuras

The future directions for “4-Aminocinnoline-3-carboxylic acid” and similar compounds could involve the development of more atom-economic, safe, and practical methods for obtaining these compounds . This could include the discovery of direct and catalytic methods that align with green chemistry principles .

Propiedades

IUPAC Name |

4-aminocinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14/h1-4H,(H2,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFRLZPYEYCGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162360 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocinnoline-3-carboxylic acid | |

CAS RN |

143232-59-1 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143232591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

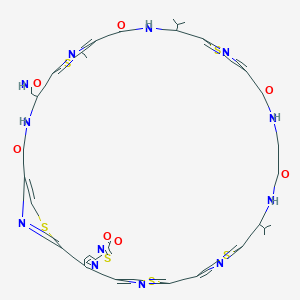

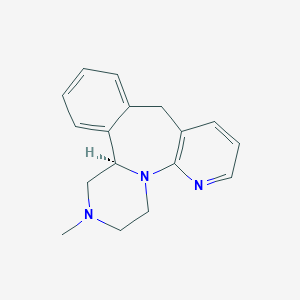

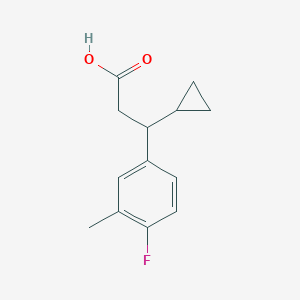

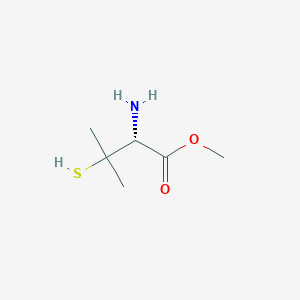

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)

![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)